

Caftaric Acid Distribution in Cichorium intybus: A Technical Guide for Researchers

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Compound of Interest

Compound Name: *Caftaric Acid*

Cat. No.: *B190713*

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This technical guide provides a comprehensive overview of the distribution of **caftaric acid** across various parts of the chicory plant (*Cichorium intybus*). It is intended for researchers, scientists, and professionals in drug development seeking detailed information on the quantification and extraction of this bioactive compound. This document synthesizes available data on **caftaric acid** content, outlines detailed experimental protocols for its analysis, and presents a visual workflow for its extraction and quantification.

Quantitative Distribution of Caftaric Acid in Chicory

Caftaric acid, a derivative of caffeic acid and tartaric acid, is a significant phenolic compound found in chicory. Its concentration varies considerably among the different anatomical parts of the plant. The following tables summarize the available quantitative data on **caftaric acid** content in the leaves, stems, roots, and flowers of *Cichorium intybus*. It is important to note that variations in content can be attributed to factors such as chicory variety, growth conditions, and the analytical methods employed.

Table 1: **Caftaric Acid** Content in Different Parts of the Chicory Plant

Plant Part	Caftaric Acid Content	Method of Analysis	Reference
Leaves	246 mg/kg (fresh weight)	HPLC	--INVALID-LINK--
Aerial Parts	3.40% of total identified compounds in extract	HPLC	--INVALID-LINK--

Note: Data for roots and flowers of *Cichorium intybus* is not readily available in the reviewed literature. As a proxy, data from the related Asteraceae family member, *Echinacea purpurea*, is provided for comparative insight.

Table 2: **Caftaric Acid** Content in a Related Species, *Echinacea purpurea*

Plant Part	Caftaric Acid Content (% of dry weight)	Method of Analysis	Reference
Aerial Parts	0.9%	HPLC	--INVALID-LINK--
Roots	0.5%	HPLC	--INVALID-LINK--

Experimental Protocols

The following sections detail the methodologies for the extraction and quantification of **caftaric acid** from chicory plant materials, based on established high-performance liquid chromatography (HPLC) techniques.

Sample Preparation and Extraction

Objective: To extract phenolic compounds, including **caftaric acid**, from various parts of the chicory plant.

Materials:

- Fresh or lyophilized chicory plant material (roots, leaves, stems, flowers)

- Grinder or mortar and pestle
- Extraction solvent: 80% ethanol or 80% methanol
- Centrifuge
- Rotary evaporator
- 0.45 μm syringe filters

Protocol:

- Sample Homogenization: Grind fresh or lyophilized plant material to a fine powder using a grinder or a mortar and pestle. This increases the surface area for efficient extraction.
- Solvent Extraction:
 - Weigh a precise amount of the powdered plant material (e.g., 1 gram).
 - Add the extraction solvent at a specific ratio (e.g., 1:10 w/v).
 - Sonication or maceration with constant stirring can be employed to enhance extraction efficiency. For maceration, allow the mixture to stand for a specified period (e.g., 24 hours) at room temperature, protected from light.
- Centrifugation: Centrifuge the mixture at a high speed (e.g., 10,000 rpm for 15 minutes) to separate the supernatant from the solid plant debris.
- Solvent Evaporation: Collect the supernatant and concentrate it using a rotary evaporator under reduced pressure at a controlled temperature (e.g., 40°C) to remove the solvent.
- Reconstitution: Reconstitute the dried extract in a known volume of the mobile phase (e.g., 50% methanol) to be used for HPLC analysis.
- Filtration: Filter the reconstituted extract through a 0.45 μm syringe filter to remove any particulate matter before injecting it into the HPLC system.

High-Performance Liquid Chromatography (HPLC) Analysis

Objective: To separate and quantify **caftaric acid** in the prepared chicory extracts.

Instrumentation and Conditions:

- HPLC System: A standard HPLC system equipped with a pump, autosampler, column oven, and a diode-array detector (DAD) or a UV-Vis detector.
- Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 μ m particle size) is commonly used.
- Mobile Phase: A gradient elution is typically employed for the separation of multiple phenolic compounds.
 - Solvent A: Water with an acidifier (e.g., 0.1% formic acid or phosphoric acid) to improve peak shape.
 - Solvent B: Acetonitrile or methanol with the same acidifier.
- Gradient Program: A typical gradient might start with a low percentage of Solvent B, gradually increasing to elute the more nonpolar compounds. An example program:
 - 0-5 min: 5% B
 - 5-20 min: Increase to 30% B
 - 20-25 min: Increase to 60% B
 - 25-30 min: Hold at 60% B
 - 30-35 min: Decrease to 5% B
 - 35-40 min: Re-equilibration at 5% B
- Flow Rate: 1.0 mL/min

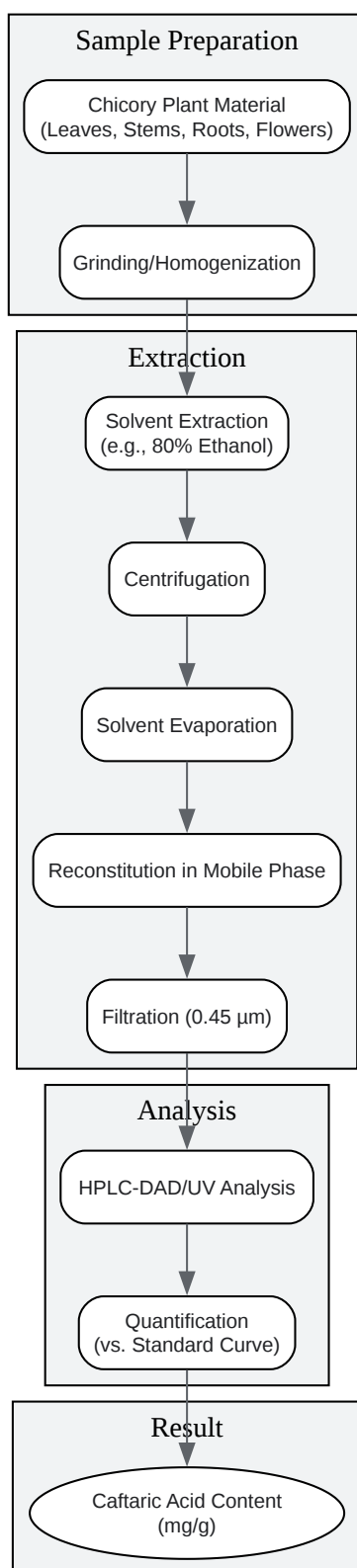
- Column Temperature: 25-30°C
- Detection Wavelength: **Caftaric acid** exhibits maximum absorbance at approximately 330 nm.
- Injection Volume: 10-20 µL

Quantification:

- Standard Curve: Prepare a series of standard solutions of **caftaric acid** of known concentrations.
- Analysis: Inject the standards and the prepared chicory extracts into the HPLC system.
- Calibration: Plot a calibration curve of peak area versus concentration for the **caftaric acid** standards.
- Calculation: Determine the concentration of **caftaric acid** in the chicory extracts by interpolating their peak areas on the calibration curve. The final content is typically expressed as mg per gram of dry or fresh weight of the plant material.

Visualized Experimental Workflow

The following diagram illustrates the general workflow for the extraction and quantification of **caftaric acid** from chicory plant material.



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Fig. 1: General workflow for **caftaric acid** analysis.

This guide provides a foundational understanding of the **caftaric acid** content in chicory and the methodologies for its analysis. Further research is warranted to establish a more complete quantitative profile across all parts of the Cichorium intybus plant under varied conditions.

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